molecular formula C22H18N2O6S B2830021 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 922136-19-4

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

カタログ番号 B2830021
CAS番号: 922136-19-4
分子量: 438.45
InChIキー: ARVIHLIJSXYYRR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C22H18N2O6S and its molecular weight is 438.45. The purity is usually 95%.
BenchChem offers high-quality N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis and Structural Analysis

The compound belongs to a class of chemicals that have been extensively studied for their synthesis methods and structural properties. For example, studies have reported on the synthesis of sulfonamide derivatives based on 1,4-benzodioxane structures, highlighting their synthesis protocols and structural elucidation through techniques like FT-IR, NMR, and Mass Spectrometry. These compounds have been evaluated for their activity against various enzymes, demonstrating moderate to good inhibitory effects, which suggest their potential application in enzyme inhibition studies and drug design (M. Irshad, 2018).

Enzyme Inhibition and Potential Therapeutic Applications

Research on dibenzo[b,f][1,4]oxazepin derivatives and related sulfonamides has shown that these compounds possess inhibitory activity against enzymes like butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). These findings indicate their potential application in treating diseases where inhibition of these enzymes is beneficial, such as Alzheimer's disease and inflammatory conditions. For instance, a study found that certain sulfonamide derivatives exhibit good activity against lipoxygenase, suggesting their potential use in developing anti-inflammatory drugs (M. Irshad et al., 2019).

Antimicrobial Activities

Some derivatives of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been explored for their antimicrobial properties. A study on new sulfonamides possessing a 1,4-benzodioxane nucleus reported proficient antimicrobial activities against a selected panel of bacterial and fungal species, indicating the potential of these compounds in the development of new antimicrobial agents (M. Irshad et al., 2019).

Drug Design and Molecular Docking Studies

The application of molecular docking studies in the research of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide derivatives has been significant. These studies have helped elucidate the interaction of these compounds with target enzymes, thereby providing insights into their potential as lead compounds in drug discovery. For example, computational docking against enzymes like LOX, BChE, and AChE has highlighted the importance of sulfonamides in the inhibition of target enzymes, offering a pathway for the development of novel therapeutic agents (M. Irshad, 2018).

作用機序

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are of significant clinical interest, as they are involved in a variety of physiological processes and diseases such as Parkinson’s disease, schizophrenia, and drug addiction.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition alters the normal functioning of the dopaminergic pathways in the brain.

特性

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S/c1-24-17-4-2-3-5-19(17)30-18-8-6-14(12-16(18)22(24)25)23-31(26,27)15-7-9-20-21(13-15)29-11-10-28-20/h2-9,12-13,23H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVIHLIJSXYYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。